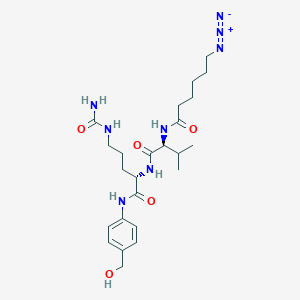

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide

Übersicht

Beschreibung

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including an azido group, a hydroxymethyl group, and a urea moiety, which contribute to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

6-Azidohexanoyl-Val-Cit-PAB is primarily used in the synthesis of vaccines

Mode of Action

The compound 6-Azidohexanoyl-Val-Cit-PAB is a click chemistry reagent Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of pharmaceuticals In the context of vaccine synthesis, this compound likely interacts with other molecules to form a complete vaccine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

Formation of the Urea Moiety: This can be achieved by reacting an amine with an isocyanate under mild conditions.

Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

Coupling Reactions: The various fragments of the molecule can be coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.

Substitution: Sodium azide for azido group introduction, copper(I) catalysts for click chemistry reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Triazoles and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Biochemistry: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular interactions in living systems.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased reactivity or functionality.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Azido-N-methyl-L-norleucine: A similar compound with an azido group and a methylated amino acid backbone.

2-amino-6-azido-N-(2-methacrylamidoethyl)hexanamide: Another compound featuring an azido group and a methacrylamide moiety.

Uniqueness

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the azido group, hydroxymethyl group, and urea moiety allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications.

Biologische Aktivität

6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide, often referred to as a complex organic compound, exhibits significant potential in medicinal chemistry and biochemistry due to its unique structural features, including an azido group and a urea moiety. This article delves into its biological activity, synthesis, and applications based on current research findings.

Structural Formula

The molecular formula for this compound is . Its molecular weight is approximately 518.61 g/mol.

Functional Groups

The compound contains several notable functional groups:

- Azido group : Contributes to bioorthogonal chemistry applications.

- Hydroxymethyl group : Potential for oxidation reactions.

- Urea moiety : Plays a role in biological interactions and stability.

Medicinal Chemistry Applications

This compound has been explored for its role as a building block in the synthesis of bioactive molecules. Its azido group enables bioorthogonal labeling, facilitating the study of biomolecular interactions within living systems.

Antioxidant Activity

Research indicates that compounds with similar structural attributes exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole compounds demonstrate strong antioxidant activity through various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which could be extrapolated to suggest potential antioxidant effects for this compound as well .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory effects. Enzyme inhibition studies on similar compounds have revealed significant activity against various enzymes such as cholinesterases and glucosidases. This points to the possibility that 6-Azido-N-(...) could exhibit similar enzyme modulation properties, which may be beneficial in therapeutic contexts .

Anticancer Properties

Preliminary investigations into structurally related compounds have indicated anticancer effects, particularly against pancreatic cancer cell lines. The apoptotic signaling pathways activated by these compounds suggest that 6-Azido-N-(...) may also possess anticancer potential, warranting further investigation into its efficacy against specific cancer types .

Synthetic Routes

The synthesis of 6-Azido-N-(...) typically involves multiple steps:

- Formation of Urea Moiety : Achieved through the reaction of an amine with an isocyanate.

- Introduction of Azido Group : Utilized via nucleophilic substitution reactions with sodium azide.

- Coupling Reactions : Various fragments are joined using peptide coupling reagents like DCC or EDC.

Reaction Types

The compound can undergo several chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.

- Reduction : The azido group can be reduced to an amine.

- Substitution Reactions : The azido group can participate in nucleophilic substitution to form triazoles via click chemistry.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDFBASRMLDVQT-FPOVZHCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.